molecular formula C11H8FNO4S B2638388 3-(3-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411286-13-8

3-(3-Fluorosulfonyloxyphenoxy)pyridine

Cat. No.: B2638388
CAS No.: 2411286-13-8
M. Wt: 269.25
InChI Key: HFDYEXQQPDQJSL-UHFFFAOYSA-N
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Description

3-(3-Fluorosulfonyloxyphenoxy)pyridine is a pyridine-based compound featuring a fluorosulfonyloxy-substituted phenoxy group at the 3-position. Key design principles from these analogs can inform hypotheses about its biological and chemical behavior.

Properties

IUPAC Name

3-(3-fluorosulfonyloxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-4-1-3-9(7-10)16-11-5-2-6-13-8-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDYEXQQPDQJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorosulfonyloxyphenoxy)pyridine typically involves the introduction of a fluorosulfonyloxy group onto a phenoxy-pyridine scaffold. One common method is the reaction of 3-hydroxyphenoxypyridine with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis, such as temperature control and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorosulfonyloxyphenoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxypyridines with various functional groups.

    Oxidation: Oxidized derivatives, potentially forming sulfonyl or sulfinyl compounds.

    Reduction: Reduced derivatives, possibly forming hydroxyl or amine groups.

    Coupling reactions: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

3-(3-Fluorosulfonyloxyphenoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(3-Fluorosulfonyloxyphenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorosulfonyloxy group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes critical structural features and inhibitory activities of analogous compounds, providing a basis for comparison:

Compound Substituent (Position) Target Ki/IC₅₀ (nM) Selectivity (vs. MAO-A/B) Key Interactions Source
Compound 17 4-Me (R6 phenyl) LSD1 29 >640-fold (MAO-B) Hydrophobic interactions with Phe538, Val333, Met332; H-bond with Asp555 via piperidine
Compound 16 4-CF₃ (R6 phenyl) LSD1 58 >160-fold (MAO-B) Enhanced hydrophobic packing in the LSD1 active site; reduced MAO-B inhibition due to steric and electronic effects
Compound 22 4-OCF₃ (R6 phenyl) LSD1 46 Moderate (MAO-B) Improved LSD1 binding via polar interactions; retained selectivity due to weak MAO-B affinity
3-(3-Fluorosulfonyloxyphenoxy)pyridine 3-FSO₂O (phenoxy) Hypothetical N/A Inferred Likely reduced activity due to 3-position substitution (vs. 4-position); potential steric clashes and hydrolytic instability Extrapolated

Key Observations:

  • Substituent Position: Analogs with 4-position substituents (e.g., 4-Me, 4-CF₃) exhibit superior LSD1 inhibition compared to 3-position variants. For example, compound 18 (3-Me substituent) showed a 27-fold reduction in activity compared to compound 17 (4-Me) . The 3-fluorosulfonyloxy group in the target compound may similarly hinder binding due to suboptimal spatial alignment.
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃, OCF₃) enhance LSD1 inhibition by stabilizing interactions with the flavin adenine dinucleotide (FAD) cofactor and hydrophobic residues . The fluorosulfonyloxy group, while strongly electron-withdrawing, may introduce steric bulk or polarity that disrupts optimal binding.
  • Enzyme Selectivity: Compounds with 4-position substituents (e.g., 4-CF₃, 4-Me) show high selectivity against MAO-B (>160-fold), attributed to unfavorable interactions with MAO-B’s narrower active site . The 3-fluorosulfonyloxy group’s bulk and polarity may reduce selectivity by inadvertently engaging off-target enzymes.
2.2 Stability and Pharmacokinetic Considerations
  • This contrasts with cyclopropylamine-based LSD1 inhibitors (e.g., compound 2), which rely on covalent FAD binding but face metabolic challenges .
  • Synthetic Feasibility: Introducing a fluorosulfonyloxy group may require specialized reagents (e.g., sulfuryl fluoride), complicating synthesis compared to simpler alkyl or halogen substituents .
2.3 Cellular Activity and Toxicity
  • Toxicity Profile: While MAO-B-selective inhibitors (e.g., compound 17) show minimal cytotoxicity in normal cells , the reactive fluorosulfonyloxy group could introduce off-target reactivity, warranting caution in therapeutic applications.

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